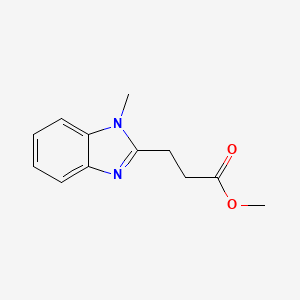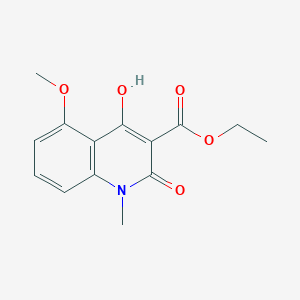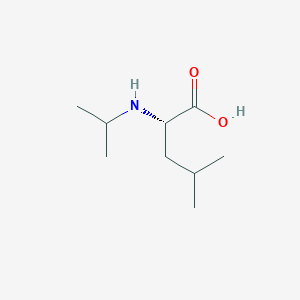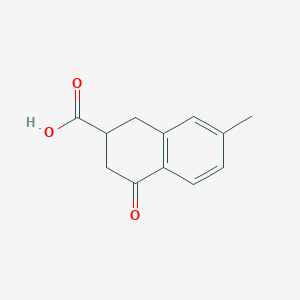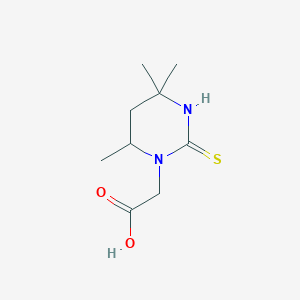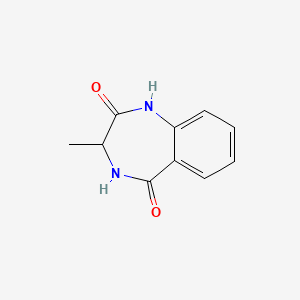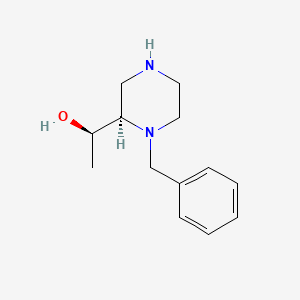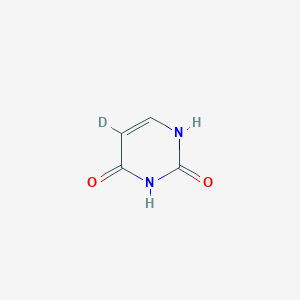
Uracil-5-d
Vue d'ensemble
Description
Uracil is one of the four nucleobases in the nucleic acid RNA. The others are adenine (A), cytosine ©, and guanine (G). In RNA, uracil binds to adenine via two hydrogen bonds. In DNA, the uracil nucleobase is replaced by thymine (T). Uracil is a demethylated form of thymine . Uracil-5-d is a derivative of uracil .
Synthesis Analysis
The synthesis of uracil derivatives has been explored in various studies. For instance, a study reported the synthesis of two new nucleobase analogs by fusing the BODIPY core directly with uracil, resulting in favorable photophysical properties . Another study discussed the synthesis of uracil-azole hybrids, which demonstrated powerful inhibitory activity against breast and hepatocellular carcinoma cell lines .
Molecular Structure Analysis
The molecular structure of uracil and its derivatives has been studied using density functional theory (DFT) modelling. This includes the analysis of structural, energetic, and NMR parameters of uracil and its derivatives in vacuum and in water using the polarizable continuum model (PCM) and the solvent model density (SMD) approach .
Chemical Reactions Analysis
The chemical reactivity of uracil derivatives has been explored in various studies. For instance, a study reported on the reactivity and stability of some uracil derivatives in solvents, water, dimethyl sulfoxide (DMSO), n-octanol, and chloroform .
Physical And Chemical Properties Analysis
The physical and chemical properties of uracil and its derivatives have been analyzed using various methods. For instance, a study reported on the density functional theory (DFT) modelling of structural, energetic, and NMR parameters of uracil and its derivatives in vacuum and in water .
Applications De Recherche Scientifique
Synthesis and Biological Potential
Uracil derivatives, including Uracil-5-d, have been recognized for their broad spectrum of biological activities, such as antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal properties. The synthesis of these derivatives often involves modifications at key positions of the uracil molecule to enhance pharmacological properties like bioactivity, selectivity, and metabolic stability. For example, modifications to create 5-fluorouracil or 5-chlorouracil derivatives have led to compounds with increased therapeutic potential. The exploration of these uracil derivatives includes a variety of synthetic methods and biological studies aimed at developing more potent agents with specific biological targets (Pałasz & Cież, 2015).
Molecular Modeling and Drug Design
Molecular modeling studies on uracil and its derivatives, including deoxyuridine analogues, have provided insights into the quantitative relationship between their structure and biological activities. These studies are crucial for understanding the mechanisms of action and improving the efficacy of uracil-based compounds as anticancer agents. By analyzing the optimized structure and computed molecular properties, researchers can predict how modifications affect receptor binding, selectivity, and pharmacological effects, which is vital for drug design (Abdel-mottaleb & Abdel-Mottaleb, 2016).
Biochemical and Structural Dynamics
The study of 5-Deuterouracil (5-d-U) has provided insights into the initial excited-state structural dynamics of DNA nucleobases, highlighting the influence of the 5-substituent mass on these dynamics. Research comparing the resonance Raman spectra of 5-d-U to those of uracil and thymine suggests that the excited-state structural dynamics of 5-d-U are intermediate between the two, supporting the mass-tuning model of initial excited-state structural dynamics. This finding has implications for understanding the photochemical behavior of DNA nucleobases and their analogues in biological systems (Ng, Teimoory, & Loppnow, 2011).
Mécanisme D'action
The mechanism of action of uracil derivatives is complex and depends on the specific derivative. For example, 5-fluorouracil, a well-known uracil derivative, inhibits the processing of pre-rRNA into mature rRNA, disrupts post-transcriptional modification of tRNAs, and inhibits the assembly activity of snRNA/protein complexes .
Safety and Hazards
Safety data sheets provide information on the potential hazards of uracil derivatives. For example, a safety data sheet for uracil indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Orientations Futures
Future research directions for uracil derivatives include further exploration of their potential therapeutic applications, particularly in the context of cancer treatment . Additionally, the development of new computational models and techniques for analyzing the properties of uracil derivatives is a promising area of future research .
Propriétés
IUPAC Name |
5-deuterio-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-5-d | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




